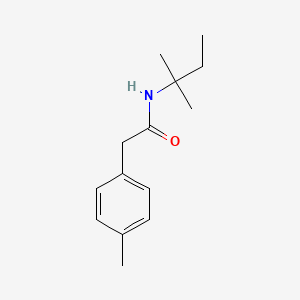![molecular formula C10H12ClNOS B5783055 3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
3-[(4-chlorophenyl)thio]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-methylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that has been the subject of scientific research for several years. This compound has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation. In
Mécanisme D'action
3-[(4-chlorophenyl)thio]-N-methylpropanamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the brain. It binds to the receptor and activates a signaling cascade that leads to the modulation of various physiological processes, including pain, inflammation, and immune function.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-methylpropanamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. It has also been shown to have potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-chlorophenyl)thio]-N-methylpropanamide has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols.
Orientations Futures
There are several future directions for further research on 3-[(4-chlorophenyl)thio]-N-methylpropanamide, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications in other disease states, and the optimization of dosing protocols to minimize toxicity and maximize efficacy.
In conclusion, 3-[(4-chlorophenyl)thio]-N-methylpropanamide is a synthetic cannabinoid that has been the subject of extensive scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied, and there are several future directions for further research. While its potential for toxicity and lack of standardized dosing protocols are limitations, the development of more selective and potent analogs and the investigation of its potential therapeutic applications in other disease states offer promising avenues for future research.
Méthodes De Synthèse
3-[(4-chlorophenyl)thio]-N-methylpropanamide can be synthesized using a variety of methods, including the reaction of 4-chlorothiophenol with N-methyl-3-chloropropionamide, followed by an oxidation reaction to form the final product. The synthesis method can be further optimized by altering the reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-methylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to interact with the cannabinoid receptors in the brain and peripheral tissues, which are involved in the regulation of pain, inflammation, and immune function.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12-10(13)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPNLTIEDNMVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-3-yl]-5-methoxy-4-propylphenol](/img/structure/B5783021.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)


![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)